molecular formula C24H20ClN7O3 B2939142 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide CAS No. 1007010-77-6

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2939142
CAS No.: 1007010-77-6
M. Wt: 489.92
InChI Key: JYJPLZHXUWBYHH-UHFFFAOYSA-N
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Description

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is a highly specialized compound primarily utilized in research settings. This molecule's structure includes multiple functional groups that make it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide can be accomplished through a multi-step organic synthesis process. Typically, the synthesis involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 3-methyl-1H-pyrazol-5-yl moieties. Subsequent reactions to attach the dimethoxybenzamide group complete the synthesis. Key reagents may include halogenated aromatics, pyrazoles, and chlorinating agents, with common conditions involving heating under reflux and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Scaling up for industrial production would require optimization of the synthetic routes to ensure high yield and purity, involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: : Catalyzed by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Possible with agents like lithium aluminum hydride, especially targeting the nitro or carbonyl groups.

  • Substitution: : Various substitution reactions can occur, particularly electrophilic aromatic substitutions due to the presence of the chlorophenyl group.

Common Reagents and Conditions

Typical reagents used for these reactions include halides, oxidizing agents, reducing agents, and bases like sodium hydride. Reaction conditions can range from mild temperatures to high heat, depending on the desired transformation.

Major Products Formed

The major products from these reactions would depend on the functional groups targeted but could include hydroxylated, alkylated, or reduced derivatives of the original molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a precursor in the synthesis of more complex molecules. Its unique structure makes it suitable for creating various derivatives that are useful in material science.

Biology

Biologically, it may be employed in the study of enzyme interactions or as a scaffold for the development of enzyme inhibitors due to its complex, functionalized structure.

Medicine

In medicine, research might focus on its potential as a drug candidate, particularly looking at its interactions with biological targets and pathways, assessing its pharmacokinetic properties.

Industry

In industrial settings, it could be used in the development of specialty chemicals or as a starting material for complex organic synthesis.

Mechanism of Action

The precise mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide exerts its effects is multifaceted:

  • Molecular Targets: : It interacts with various enzymes and receptors, depending on the specific derivative .

  • Pathways: : Inhibits or modulates pathways involved in cell signaling and metabolic processes, affecting cellular outcomes in diverse ways.

Comparison with Similar Compounds

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups.

Similar Compounds

  • N-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3,4-dimethoxybenzamide: : Similar in structure but lacking the methyl group, leading to different reactivity.

  • N-(1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3,4-dimethoxybenzamide): : Lacks the 4-chlorophenyl group, altering its chemical behavior and applications.

This compound's uniqueness lies in its structural complexity and the diversity of reactions it can undergo, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-14-10-21(29-24(33)15-4-9-19(34-2)20(11-15)35-3)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-5-16(25)6-8-17/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJPLZHXUWBYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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